molecular formula C17H14O4 B2693246 6,7,8,9-Tetrahydrodibenzofuran-2-yl furan-2-carboxylate CAS No. 373612-18-1

6,7,8,9-Tetrahydrodibenzofuran-2-yl furan-2-carboxylate

Cat. No. B2693246
CAS RN: 373612-18-1
M. Wt: 282.295
InChI Key: BJCDBUXVOFDNQS-UHFFFAOYSA-N
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Description

6,7,8,9-Tetrahydrodibenzofuran-2-yl furan-2-carboxylate is a chemical compound with the molecular formula C14H16N2O3 and a molecular weight of 260.29 g/mol . It belongs to the class of dibenzo[b,d]furan derivatives . The compound’s structure consists of a tetrahydrodibenzofuran ring fused with a furan-2-carboxylate moiety.

Scientific Research Applications

Synthesis and Chemical Properties

  • Research has developed efficient strategies for synthesizing multifunctionalized benzofuran derivatives, indicating a broad interest in furan-based compounds due to their potential applications in medicinal chemistry and material science. For instance, one study presents an efficient, three-component strategy for the synthesis of multifunctionalized 6,7-dihydrobenzofuran-4(5H)-ones, highlighting the utility of furan derivatives in organic synthesis (Ma et al., 2014).
  • Another research effort describes the synthesis of dibenzofuran carboxaldehydes as precursors for further chemical transformations, demonstrating the versatility of dibenzofuran derivatives in the synthesis of complex organic molecules (Yempala & Cassels, 2017).

Potential Pharmacological Activities

  • Dibenzofuran analogues have been studied for their hallucinogenic properties, where tetrahydrobenzodifuran functionalities were used as bioisosteres, showcasing the importance of furan derivatives in probing the pharmacological landscape of serotonin receptors (Monte et al., 1996).
  • The synthesis of 7-aroyl-2,3-dihydrobenzo[b]furan-3-carboxylic acids for evaluation as analgesic agents highlights the therapeutic potential of benzofuran derivatives, further emphasizing the relevance of such compounds in drug discovery (Boyle et al., 1986).

Advanced Materials and Methodologies

  • Furan derivatives have been utilized in the synthesis of ladder-type pi-conjugated heteroacenes for optoelectronic applications, indicating the role of furan and related compounds in the development of new materials (Kawaguchi et al., 2007).

properties

IUPAC Name

6,7,8,9-tetrahydrodibenzofuran-2-yl furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c18-17(16-6-3-9-19-16)20-11-7-8-15-13(10-11)12-4-1-2-5-14(12)21-15/h3,6-10H,1-2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJCDBUXVOFDNQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(O2)C=CC(=C3)OC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7,8,9-Tetrahydrodibenzofuran-2-yl furan-2-carboxylate

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